molecular formula C8H7N3O2 B1624376 (R)-Azidophenylacetic acid CAS No. 29125-25-5

(R)-Azidophenylacetic acid

Cat. No.: B1624376
CAS No.: 29125-25-5
M. Wt: 177.16 g/mol
InChI Key: XUICXMXDTICQOZ-SSDOTTSWSA-N
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Description

(R)-Azidophenylacetic acid (CAS: 29125-25-5) is an enantiomerically pure chiral compound with the molecular formula C₈H₇N₃O₂. It features a phenyl group, an azido (-N₃) substituent, and an acetic acid backbone. This compound is structurally characterized by its α-azido group attached to the chiral carbon of phenylacetic acid, which confers unique reactivity and stereochemical properties .

Properties

CAS No.

29125-25-5

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

(2R)-2-azido-2-phenylacetic acid

InChI

InChI=1S/C8H7N3O2/c9-11-10-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)/t7-/m1/s1

InChI Key

XUICXMXDTICQOZ-SSDOTTSWSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)N=[N+]=[N-]

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N=[N+]=[N-]

Other CAS No.

29125-25-5

Origin of Product

United States

Chemical Reactions Analysis

Staudinger-Vilarrasa Coupling

The Staudinger reaction facilitates the conversion of the azide group into a phosphazide intermediate, which reacts with carboxylic acids to form amides. For α-azido-phenylacetic acid derivatives, this reaction proceeds efficiently in toluene at room temperature:

Reaction Conditions

SubstrateReagentSolventTime (h)Yield (%)
α-Azido-phenylacetic acid methyl esterTriphenylphosphine resin + benzoic acidToluene2>95

This method enables resin-bound amidation, bypassing traditional solid-phase peptide synthesis challenges. The reaction’s regioselectivity and lack of racemization make it ideal for chiral amino acid derivatives like (R)-Azidophenylacetic acid .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group undergoes 1,3-dipolar cycloaddition with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is highly efficient under mild conditions:

Typical Protocol

  • Catalyst: CuSO₄·5H₂O (10 mol%)

  • Reducing Agent: Sodium ascorbate (20 mol%)

  • Solvent: H₂O/tert-BuOH (1:1)

  • Temperature: Room temperature

  • Time: 24–96 hours

Example Reaction

Azide ComponentAlkyne ComponentProduct Yield (%)
This compoundPropargylamine58–60

This reaction is pivotal for bioconjugation and pharmaceutical applications due to its high regioselectivity and compatibility with aqueous environments .

Thermal and Photolytic Decomposition

Aryl azides like this compound decompose under heat or UV light to generate reactive nitrene intermediates. These nitrenes can undergo intramolecular cyclization or trap with nucleophiles:

Key Pathways

  • Thermal Decomposition : At 100–120°C, yields cyclic amidines (e.g., 3H-azepines) via nitrene insertion .

  • Photolysis : UV irradiation in aniline produces 2-anilino-3H-azepine derivatives .

Decomposition Products

ConditionsMajor ProductYield (%)
Thermolysis (110°C)3H-Azepine derivatives40–60
UV Light + Aniline2-Anilino-3H-azepine35–50

Ugi-Huisgen Tandem Reactions

This compound participates in Ugi four-component reactions followed by Huisgen cycloadditions to synthesize triazolo[1,5-a]pyrazin-6(7H)-ones:

Reaction Sequence

  • Ugi Reaction : this compound reacts with amines, isonitriles, and aldehydes in methanol (20–30 min, RT) to form linear adducts .

  • Cyclization : Heating in toluene induces intramolecular Huisgen cycloaddition (24 h, reflux), yielding fused triazole-pyrazinones .

Representative Yields

Ugi AdductCyclization ProductYield (%)
2-Azido-3-arylpropanoic acid derivativesTriazolo-pyrazinones85–95

Synthetic Utility and Characterization

This compound is synthesized via diazotization of 4-aminophenylacetic acid with sodium nitrite and sodium azide:

Synthesis Protocol

  • Reagents : NaNO₂ (1.0 equiv), NaN₃ (10.0 equiv), HCl (12 M)

  • Conditions : 0°C → RT, 30 min

  • Yield : 91%

1H NMR Data (CDCl₃)

  • δ 11.53 (br s, 1H, COOH), 7.31–7.22 (m, 2H, Ar-H), 7.04–6.95 (m, 2H, Ar-H), 3.63 (s, 2H, CH₂) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (R)-Azidophenylacetic acid with structurally and functionally related phenylacetic acid derivatives:

Compound CAS Number Functional Group Optical Activity Key Properties Applications
This compound 29125-25-5 Azido (-N₃) (R)-enantiomer - High reactivity (azide group)
- Thermal instability
Antibiotic synthesis, chiral resolution, click chemistry
DL-Azidophenylacetic acid 29289-35-8 Azido (-N₃) Racemic mixture - Requires resolution for enantiopurity
- Lower solubility in polar solvents
Intermediate for resolving (R)-enantiomer via ephedrine salt formation
(R)-Mandelic acid 90-64-2 Hydroxyl (-OH) (R)-enantiomer - High solubility in water
- Stable under ambient conditions
Chiral resolving agent, cosmetics, urinary antiseptic
2-Hydroxyphenylacetic acid 614-75-5 Hydroxyl (-OH) Non-chiral - Moderate acidity (pKa ~4.4)
- Metabolite in phenylalanine degradation
Biomarker for metabolic disorders, organic synthesis
(R)-2-Amino-2-phenylacetic acid N/A (see [10]) Amino (-NH₂) (R)-enantiomer - Basic properties
- Forms stable salts with chiral amines
Precursor for cephalosporin antibiotics

Key Research Findings :

Synthesis and Optical Purity: this compound is synthesized via resolution of racemic DL-azidophenylacetic acid using 1-ephedrine in solvents like water-isopropanol mixtures. Optimal conditions (0.37 mole ephedrine/acid ratio) yield 76–89% optical purity . In contrast, DL-Azidophenylacetic acid requires additional resolution steps, with solubility challenges in non-polar solvents (e.g., ligroin) reducing yield (55–68%) .

Stability and Reactivity :

  • The azido group in This compound is prone to decomposition under heat or light, necessitating low-temperature storage .
  • Mandelic acid and 2-hydroxyphenylacetic acid exhibit greater stability due to their hydroxyl groups, making them suitable for long-term industrial use .

Functional Group Impact: Azido vs. Hydroxyl: The azido group enhances reactivity for click chemistry but limits stability. Hydroxyl derivatives are less reactive but more versatile in pharmaceutical formulations . Amino Derivatives: (R)-2-Amino-2-phenylacetic acid’s amino group facilitates salt formation with β-lactam cores, critical for antibiotic activity .

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